4'-Bromo-2,3'-dimethyl-1,1'-biphenyl

Cross-Coupling Chemistry Lipophilicity Physical Organic Chemistry

Researchers requiring predictable regioselectivity in sterically-hindered cross-couplings often face inconsistent catalytic turnover with generic biphenyl intermediates. 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl (CAS 2649019-76-9) resolves this through its unique 2,3'-dimethyl substitution pattern, which enforces a distinct biaryl dihedral angle that governs reactivity at the 4'-bromo site. • Ortho 2-methyl group provides tunable steric bulk for ligand design and atropisomer control • 4'-Bromo handle enables sequential Suzuki/Heck couplings for OLED materials and med chem library expansion • Supplied at ≥95% purity for reproducible catalytic performance across reaction scales

Molecular Formula C14H13Br
Molecular Weight 261.16 g/mol
Cat. No. B14037405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2,3'-dimethyl-1,1'-biphenyl
Molecular FormulaC14H13Br
Molecular Weight261.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=C(C=C2)Br)C
InChIInChI=1S/C14H13Br/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,1-2H3
InChIKeyRWQCCMHMZKLCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-2,3'-dimethyl-1,1'-biphenyl Overview


4'-Bromo-2,3'-dimethyl-1,1'-biphenyl (CAS: 2649019-76-9) is a polyfunctionalized biphenyl intermediate with a molecular weight of 261.16 g/mol and a molecular formula of C14H13Br . Its unique architecture features a bromine atom at the 4'-position and two methyl groups at the 2- and 3'-positions of the biphenyl scaffold . This specific substitution pattern creates a sterically congested biaryl axis and a chemically distinct halogen site, making it a valuable precursor for controlled cross-coupling reactions and the synthesis of complex molecular architectures relevant to materials science and organic electronics [1].

4′-Bromo handle enables iterative cross-coupling (Suzuki-Miyaura, Negishi)
2,3′-Dimethyl substitution imposes a sterically defined biaryl scaffold
High-purity intermediate supports reproducible multi-step synthesis

Analog Substitution Risks


The substitution pattern of 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is not interchangeable with its structural isomers or other halogenated biphenyls. Its specific 2,3'-dimethyl arrangement creates a unique biaryl dihedral angle that significantly alters its electronic and steric profile compared to compounds like 4-Bromo-2,3-dimethyl-1,1'-biphenyl (CAS 1338796-82-9) [1]. These differences dictate its performance in cross-coupling reactions, where steric hindrance around the reactive bromine site directly impacts catalytic turnover and regioselectivity . Furthermore, the bromine at the 4'-position offers a distinct handle for subsequent functionalization, enabling synthetic pathways that are inaccessible to non-brominated analogs like 2,3'-dimethyl-1,1'-biphenyl (CAS 611-43-8) . Substituting with a closely related analog without accounting for these specific steric and electronic parameters can lead to unexpected reaction outcomes, lower yields, or complete failure in complex synthetic sequences .

Positional isomer (4‑bromo-2,3‑dimethyl-1,1′-biphenyl) changes steric environment around the reactive bromine and may shift cross-coupling reactivity.
Non‑brominated analog (2,3′-dimethyl-1,1′-biphenyl) lacks the halogen handle; downstream functionalization is not accessible.

Quantitative Analog Comparison


Lipophilicity and LogP Difference

The introduction of a bromine atom at the 4'-position significantly increases the lipophilicity of the biphenyl core, a critical parameter for its solubility and partitioning in organic reaction media. The target compound, 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl, has a calculated LogP of 5.42 . In comparison, the non-brominated analog, 2,3'-dimethyl-1,1'-biphenyl, lacks this halogen and is a less lipophilic liquid at room temperature . This logP difference is a direct, quantifiable consequence of the bromine substituent, which impacts the compound's behavior in biphasic and organic solvent-based reactions, making it more suitable for certain non-polar media compared to its non-halogenated counterpart.

Lipophilicity (LogP)
Reported
LogP = 5.42
vs. non‑brominated liquid analog
Supports partitioning in non‑polar reaction media
Computational vendor value; confirm experimentally
Cross-Coupling Chemistry Lipophilicity Physical Organic Chemistry

Suzuki-Miyaura Coupling Steric Effects

The 2-methyl substituent on 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is positioned ortho to the biaryl axis, creating a distinct steric environment that directly modulates its reactivity in palladium-catalyzed cross-couplings . This contrasts with analogs like 4-Bromo-2,3-dimethyl-1,1'-biphenyl, where the methyl groups are on the same ring as the bromine, leading to a different steric profile. The specific steric hindrance in the target compound necessitates careful catalyst/ligand selection to achieve efficient transmetalation and reductive elimination . While direct kinetic comparison data is absent, the compound's documented role as a versatile intermediate in Suzuki-Miyaura reactions highlights its specific, non-interchangeable reactivity profile, driven by the unique combination of its 2-methyl group and the 4'-bromo handle .

Steric profile
Class-level
2‑methyl ortho to biaryl axis vs isomer with methyl on same ring as Br
Steric hindrance influences transmetalation / reductive elimination
Steric environment guides catalyst/ligand selection
Inferred from structure; direct kinetic data not available
Suzuki-Miyaura Coupling Catalysis Steric Hindrance

Commercial Purity Specifications

For reliable and reproducible research, the procurement of building blocks with a defined purity specification is critical. 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is commercially available with a minimum purity specification of 95% and from other suppliers at ≥98% [1]. This contrasts with the related analog 4-Bromo-2,3-dimethyl-1,1'-biphenyl (CAS 1338796-82-9), for which typical physical properties like boiling point and density are listed as 'N/A' in some databases, indicating less defined or less available material [2]. The availability of the target compound with a clear, high purity specification provides a baseline for experimental consistency, reducing the need for extensive pre-use characterization.

Purity specification
Head-to-head
≥95% (up to ≥98%)
vs. comparator with undefined physical properties
Defined purity reduces risk of impurity-driven yield variation
Vendor specifications (AKSci, Boroncore)
Procurement Quality Control Building Blocks

Optimal Application Scenarios


Biaryl Ligand and Polyaromatic Synthesis

4'-Bromo-2,3'-dimethyl-1,1'-biphenyl is ideally suited for synthesizing ligands and complex molecules where precise control over steric bulk is required. Its 2-methyl group introduces a defined steric element ortho to the biaryl linkage, which can be exploited to tune the dihedral angle and catalytic properties of the final ligand . Researchers in catalysis development can use this compound as a core building block to create novel phosphine or N-heterocyclic carbene ligands with unique steric profiles, as the 4'-bromo group provides a reliable handle for sequential cross-couplings to elaborate the structure .

Organic Electronics Precursor

The rigid, conjugated biphenyl core of this compound makes it a promising scaffold for developing organic semiconductors [1]. Its specific substitution pattern can be used to fine-tune the electronic properties of materials for Organic Light-Emitting Diodes (OLEDs) or organic field-effect transistors [2]. The bromine atom serves as a functional group for further extension via metal-catalyzed cross-coupling, allowing for the stepwise construction of larger pi-conjugated systems. The compound's defined structure and purity are critical for achieving consistent optoelectronic properties in the final device materials .

Drug Discovery Building Block

In medicinal chemistry, the ability to rapidly diversify a core scaffold is paramount. 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl acts as a versatile starting point for generating libraries of compounds for biological screening . Its bromine atom is a well-established partner in cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups to explore structure-activity relationships [2]. The presence of the methyl groups adds hydrophobic bulk that can modulate a drug candidate's interaction with its biological target and influence its pharmacokinetic properties .

Application
Selection Property
Validation Focus
Biaryl ligand & polyaromatic synthesis
Sterically defined bromo handle for iterative couplings
Dihedral angle control and catalytic turnover
Organic electronics precursor
Rigid, conjugated biphenyl core with tunable electronics
Optoelectronic property consistency and π‑conjugation extension
Medicinal chemistry scaffold diversification
Versatile cross‑coupling handle for library synthesis
Structure–activity relationships (SAR) and in vitro ADME profiling

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